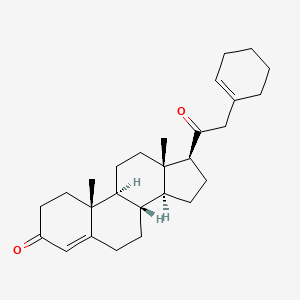

Pregn-4-ene-3,20-dione, 21-(1-cyclohexen-1-yl)-

Description

Pregn-4-ene-3,20-dione, 21-(1-cyclohexen-1-yl)- is a synthetic steroid derivative characterized by a cyclohexenyl substituent at the C21 position of the pregnane skeleton. This compound is structurally related to progesterone and corticosterone but differs in its substitution pattern. Notably, it is identified as an impurity in progesterone formulations, arising during synthesis or degradation processes .

Properties

CAS No. |

2257421-78-4 |

|---|---|

Molecular Formula |

C27H38O2 |

Molecular Weight |

394.6 g/mol |

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-[2-(cyclohexen-1-yl)acetyl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C27H38O2/c1-26-14-12-20(28)17-19(26)8-9-21-22-10-11-24(27(22,2)15-13-23(21)26)25(29)16-18-6-4-3-5-7-18/h6,17,21-24H,3-5,7-16H2,1-2H3/t21-,22-,23-,24+,26-,27-/m0/s1 |

InChI Key |

RAJWXTLQYVWAOD-YNHSGCSHSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CC4=CCCCC4)CCC5=CC(=O)CC[C@]35C |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)CC4=CCCCC4)CCC5=CC(=O)CCC35C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregn-4-ene-3,20-dione, 21-(1-cyclohexen-1-yl)- typically involves the modification of the progesterone molecule. One common method involves the introduction of a cyclohexenyl group at the 21st position of the pregnane skeleton. This can be achieved through a series of chemical reactions, including alkylation and cyclization reactions, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Pregn-4-ene-3,20-dione, 21-(1-cyclohexen-1-yl)- can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or carbonyl groups to alcohols.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield alcohols.

Scientific Research Applications

Pregn-4-ene-3,20-dione, 21-(1-cyclohexen-1-yl)- has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

Biology: Studied for its effects on cellular processes and hormone regulation.

Medicine: Investigated for potential therapeutic uses, such as in hormone replacement therapy or as an anti-inflammatory agent.

Industry: Used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Pregn-4-ene-3,20-dione, 21-(1-cyclohexen-1-yl)- involves its interaction with steroid hormone receptors. It can bind to progesterone receptors, modulating their activity and influencing downstream signaling pathways. This can result in various physiological effects, such as changes in gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Pregn-4-ene-3,20-dione, 21-(1-cyclohexen-1-yl)- and analogous steroids:

Structural and Functional Analysis

- Lipophilicity and Solubility : The cyclohexenyl group in the target compound confers greater hydrophobicity compared to DOC acetate (acetyloxy) or hydrocortisone aceponate (esterified). This reduces aqueous solubility but may enhance membrane permeability .

- Receptor Binding : Unlike corticosterone or hydrocortisone derivatives, the target compound lacks hydroxyl groups at C11 and C21, critical for binding glucocorticoid or mineralocorticoid receptors. This explains its negligible hormonal activity .

- Synthetic Utility: Compounds like deoxycorticosterone hemisuccinate (carboxypropionyloxy) are modified for conjugation with carriers (e.g., BSA), enabling antibody production.

Stability and Metabolic Pathways

- The cyclohexenyl group’s conjugated double bond may slow oxidative metabolism compared to linear alkyl chains (e.g., DOC acetate).

- In contrast, hydrocortisone aceponate’s propionate and acetate esters are hydrolyzed in vivo to release active hydrocortisone, demonstrating designed prodrug characteristics .

Research Findings and Implications

- Receptor Studies : Progesterone receptor assays show that structural modifications at C21 significantly impact binding. For example, 21-acetyloxy derivatives (DOC acetate) retain partial affinity, while bulky substituents like cyclohexenyl disrupt receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.